molecular formula C20H15BrFNO6S B296510 (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid

(2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid

Cat. No. B296510
M. Wt: 496.3 g/mol
InChI Key: QHQJLYLVMYVGSQ-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid, also known as BFT, is a potent synthetic compound with promising applications in scientific research. This compound has been developed as a tool for studying the biological processes involved in cancer and other diseases. In

Mechanism of Action

The mechanism of action of (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid is complex and not fully understood. However, it is known to inhibit the activity of certain enzymes involved in cellular metabolism and to induce oxidative stress in cells. (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has also been shown to interact with DNA and RNA, which may be involved in its anti-cancer activity. Further research is needed to fully elucidate the mechanism of action of (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid.
Biochemical and Physiological Effects:
(2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, including lactate dehydrogenase and glucose-6-phosphate dehydrogenase. (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has also been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

(2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has a number of advantages for use in lab experiments. It is a potent and specific inhibitor of certain enzymes, making it a valuable tool for studying cellular metabolism. Additionally, (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been shown to have anti-cancer activity, making it a promising candidate for the development of new cancer therapies. However, there are also limitations to the use of (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid in lab experiments. It is a complex compound that requires specialized knowledge and equipment for synthesis and handling. Additionally, the mechanism of action of (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid. One area of interest is the development of new cancer therapies based on the anti-cancer activity of (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid. Additionally, further research is needed to fully elucidate the mechanism of action of (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid and its effects on cellular metabolism. Another area of interest is the development of new synthetic methods for (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid that are more efficient and cost-effective. Finally, (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid may have applications in other areas of research, such as the study of oxidative stress and cellular signaling pathways.

Synthesis Methods

The synthesis of (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid involves a series of chemical reactions that require specialized knowledge and equipment. The process begins with the preparation of 2-bromo-4-hydroxy-6-methoxyphenol, which is then reacted with N-(4-fluorobenzyl)-2,4-thiazolidinedione to form the intermediate compound. This intermediate is then reacted with chloroacetic acid to yield the final product, (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid. The synthesis of (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

(2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been widely used in scientific research to study the biological processes involved in cancer and other diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has also been used to study the role of oxidative stress in disease and to investigate the effects of various drugs on cellular metabolism. Additionally, (2-Bromo-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid has been used to develop new drugs and therapies for cancer and other diseases.

properties

Molecular Formula

C20H15BrFNO6S

Molecular Weight

496.3 g/mol

IUPAC Name

2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C20H15BrFNO6S/c1-28-15-7-12(6-14(21)18(15)29-10-17(24)25)8-16-19(26)23(20(27)30-16)9-11-2-4-13(22)5-3-11/h2-8H,9-10H2,1H3,(H,24,25)/b16-8+

InChI Key

QHQJLYLVMYVGSQ-LZYBPNLTSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O

Origin of Product

United States

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